molecular formula C19H15ClN2O2 B2724146 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole CAS No. 637754-49-5

1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2724146
CAS No.: 637754-49-5
M. Wt: 338.79
InChI Key: PWVZMNQKHOKJHG-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-chlorophenoxy ethyl group at position 1 and a furan-2-yl substituent at position 2. The benzodiazole core provides a planar aromatic system, while the substituents contribute distinct electronic and steric properties. This compound is of interest due to structural similarities to bioactive azoles, though its specific applications remain underexplored in the provided evidence .

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-14-7-9-15(10-8-14)23-13-11-22-17-5-2-1-4-16(17)21-19(22)18-6-3-12-24-18/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVZMNQKHOKJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 4-chlorophenoxyethyl group: This step involves the reaction of the benzimidazole intermediate with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 2-furyl group: The final step involves the reaction of the intermediate with 2-furylboronic acid under Suzuki coupling conditions, typically using a palladium catalyst.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[2-(4-Chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects depending on the target.

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 1H-1,3-Benzodiazole 1: 2-(4-Chlorophenoxy)ethyl; 2: Furan-2-yl ~345.8 Underexplored bioactivity
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Benzoimidazole 2: 4-Fluorophenyl 212.2 Anticancer screening
Econazole Imidazole 1: 4-Chlorophenoxy methyl 381.7 Antifungal
Difenoconazole Triazole Complex chlorophenoxy-dioxolane 406.3 Agricultural fungicide
2-(Methoxymethyl)-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole 1H-1,3-Benzodiazole 1: 3-Methylphenoxy ethyl; 2: Methoxymethyl 312.4 High-throughput screening

Research Findings and Functional Insights

  • Antifungal Potential: Chlorophenoxy groups in econazole and difenoconazole correlate with antifungal efficacy, suggesting the target compound may share similar mechanisms .
  • Electronic Effects : Fluorophenyl (electron-withdrawing) vs. furan-2-yl (electron-donating) substituents influence charge distribution and binding to targets like cytochrome P450 enzymes .
  • Solubility and Bioavailability: Methoxymethyl () and ethanone () groups improve aqueous solubility compared to the target compound’s lipophilic 4-chlorophenoxy chain.

Biological Activity

The compound 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole (CAS Number: 312749-73-8) is a member of the benzodiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13ClN2OC_{15}H_{13}ClN_2O, with a molecular weight of approximately 284.73 g/mol. The structural composition includes a furan ring and a chlorophenoxy group, contributing to its biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₂O
Molecular Weight284.73 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point509.6 ± 56.0 °C
Flash Point262.0 ± 31.8 °C

Research indicates that compounds containing the benzodiazole structure often exhibit antitumor , antimicrobial , and anticonvulsant activities. The specific mechanisms for 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole include:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in various cancer cell lines, particularly in 2D assays compared to 3D models, suggesting its potential as an antitumor agent .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties, particularly against Gram-positive bacteria .
  • Anticonvulsant Activity : Similar compounds in the benzodiazole class have displayed anticonvulsant properties, indicating a potential for neurological applications .

Antitumor Activity

A study assessed the antitumor efficacy of several benzodiazole derivatives, including 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole . The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use .

Antimicrobial Studies

In vitro tests demonstrated that this compound exhibited notable antimicrobial activity against selected bacterial strains. The presence of the chlorophenoxy group was identified as a key factor enhancing its antibacterial properties .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the benzodiazole structure could significantly influence biological activity. For instance, substituents on the phenyl ring were found to enhance both antitumor and antimicrobial activities .

Q & A

Q. What are the standard synthetic routes for 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole, and how are key intermediates optimized?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 4-chlorophenoxyethylamine with furan-2-carbaldehyde under reflux in a polar aprotic solvent (e.g., DMF) to form the imine intermediate .
  • Cyclization : Using a dehydrating agent (e.g., POCl₃) to facilitate benzodiazole ring formation. Reaction temperatures (80–100°C) and stoichiometric ratios of reagents are critical for yield optimization .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents to isolate the final product (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, the furan proton signals appear as doublets at δ 6.3–7.1 ppm, while the benzodiazole protons resonate at δ 7.5–8.2 ppm .
  • ESI-MS : Provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Q. What thermal stability data are available for this compound?

Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, with a mass loss of 80% by 350°C, indicating moderate thermal stability. Differential thermal analysis (DTA) reveals an endothermic peak at 185°C, corresponding to melting .

Advanced Research Questions

Q. How does the electronic structure of the furan moiety influence the compound’s reactivity?

The electron-rich furan ring participates in π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity. Computational studies (DFT) show a HOMO localized on the furan, suggesting nucleophilic reactivity in electrophilic substitution reactions .

Q. What strategies mitigate low aqueous solubility for in vitro bioactivity assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) to dissolve the compound, followed by dilution in PBS .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance dispersion without altering bioactivity .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • 4-Chlorophenoxy group : Enhances lipophilicity (logP ~3.2) and membrane permeability, critical for antimicrobial activity against Gram-positive bacteria (MIC = 8 µg/mL) .
  • Furan replacement : Substituting furan with thiophene reduces activity by 50%, indicating the furan’s role in target binding .

Q. What crystallographic data reveal about the compound’s solid-state behavior?

Single-crystal X-ray diffraction (SCXRD) shows:

  • Monoclinic lattice (space group P2₁/c) with a = 11.54 Å, b = 20.04 Å, c = 8.33 Å .
  • Intermolecular interactions : C–H···π bonds between the benzodiazole and furan rings stabilize the crystal lattice (distance = 3.71 Å) .

Q. How can in vitro-to-in vivo translation challenges be addressed?

  • Metabolic stability : Liver microsome assays show a half-life (t₁/₂) of 45 minutes, suggesting CYP450-mediated oxidation. Structural optimization (e.g., fluorination) can reduce metabolic clearance .
  • Pharmacokinetic profiling : Radiolabeled analogs (¹⁴C) track bioavailability in rodent models, revealing 22% oral absorption .

Methodological Guidance

Q. How to resolve contradictory data in biological activity studies?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm IC₅₀ consistency .
  • Off-target screening : Use kinase profiling panels to rule out non-specific binding .

Q. What computational tools predict the compound’s environmental fate?

  • EPI Suite : Estimates biodegradation (BIOWIN3 = 0.17) and ecotoxicity (LC₅₀ for fish = 2.1 mg/L) .
  • Molecular dynamics (MD) : Simulates interactions with soil organic matter to assess persistence .

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